Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-cyano-3-pyridinecarboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the cyano group can participate in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate: Lacks the cyano group, resulting in different reactivity and biological activity.
5-Cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid: The carboxylic acid group provides different solubility and reactivity compared to the ester group.
Uniqueness
Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is unique due to the presence of both the cyano and piperazine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-12(14(19)20-3)8-11(9-15)13(16-10)18-6-4-17(2)5-7-18/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOVNYSEYGCFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCN(CC2)C)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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